molecular formula C13H12N4O B2437649 N-[2-(Furan-3-yl)ethyl]pyrido[2,3-d]pyrimidin-4-amine CAS No. 2379972-28-6

N-[2-(Furan-3-yl)ethyl]pyrido[2,3-d]pyrimidin-4-amine

Cat. No. B2437649
CAS RN: 2379972-28-6
M. Wt: 240.266
InChI Key: GQIZYMZZHXIUMF-UHFFFAOYSA-N
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Description

N-[2-(Furan-3-yl)ethyl]pyrido[2,3-d]pyrimidin-4-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.

Mechanism of Action

The mechanism of action of N-[2-(Furan-3-yl)ethyl]pyrido[2,3-d]pyrimidin-4-amine involves the inhibition of protein kinases, which are important regulators of cell growth, differentiation, and survival. This compound binds to the active site of the kinase and prevents its activation, leading to the inhibition of downstream signaling pathways. This ultimately results in the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including protein kinases, and induce apoptosis in cancer cells. This compound has also been found to have anti-inflammatory and antioxidant properties, which may have potential applications in the treatment of inflammatory and oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

N-[2-(Furan-3-yl)ethyl]pyrido[2,3-d]pyrimidin-4-amine has several advantages for lab experiments. It is a potent inhibitor of protein kinases and has been found to be effective in inducing apoptosis in cancer cells. This compound also has anti-inflammatory and antioxidant properties, which may have potential applications in the treatment of inflammatory and oxidative stress-related diseases. However, one of the limitations of this compound is its low solubility in water, which may affect its bioavailability and limit its use in certain experiments.

Future Directions

There are several future directions for the study of N-[2-(Furan-3-yl)ethyl]pyrido[2,3-d]pyrimidin-4-amine. One potential direction is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another direction is the study of this compound's potential applications in other fields, such as neurobiology and immunology. Additionally, the identification of potential drug targets and the development of novel therapeutic agents based on this compound may have significant implications for the treatment of various diseases.

Synthesis Methods

The synthesis of N-[2-(Furan-3-yl)ethyl]pyrido[2,3-d]pyrimidin-4-amine involves a multi-step process that requires expertise in organic chemistry. The synthesis starts with the reaction of 3-furoic acid with ethylenediamine, followed by the reaction with 2,3-dichloropyridine to form the intermediate compound. The final step involves the reaction of the intermediate compound with ammonia to yield this compound.

Scientific Research Applications

N-[2-(Furan-3-yl)ethyl]pyrido[2,3-d]pyrimidin-4-amine has been extensively studied for its potential applications in scientific research. It has been found to be an effective inhibitor of certain enzymes, including protein kinases, which are important targets for drug discovery. This compound has also been studied for its potential applications in cancer therapy, as it has been found to induce apoptosis in cancer cells.

properties

IUPAC Name

N-[2-(furan-3-yl)ethyl]pyrido[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O/c1-2-11-12(14-5-1)16-9-17-13(11)15-6-3-10-4-7-18-8-10/h1-2,4-5,7-9H,3,6H2,(H,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQIZYMZZHXIUMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N=CN=C2NCCC3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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